N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

Lipophilicity Membrane permeability Drug-likeness

Researchers often face SAR uncertainty when screening simple benzamide analogs that lack critical pharmacophoric elements. N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide (CAS 1797616-15-9) solves this by integrating an ortho-CF₃ group, a β-hydroxyethyl linker, and a 3,4-dimethoxyphenyl terminus into a single, Lipinski-compliant probe (MW 369.3, XLogP3 2.9, TPSA 67.8 Ų). - Validate kinase inhibitor design: the ortho-CF₃ benzamide scaffold is a recognized pharmacophore for ATP-binding pocket engagement. - Deconvolute linker contributions: the β-hydroxyl group enables systematic hydrogen-bonding SAR against ethyl-linked or keto analogs. - Benchmark computational models: 6 rotatable bonds and balanced lipophilicity provide realistic conformational sampling for docking algorithm validation.

Molecular Formula C18H18F3NO4
Molecular Weight 369.34
CAS No. 1797616-15-9
Cat. No. B2489960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
CAS1797616-15-9
Molecular FormulaC18H18F3NO4
Molecular Weight369.34
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O)OC
InChIInChI=1S/C18H18F3NO4/c1-25-15-8-7-11(9-16(15)26-2)14(23)10-22-17(24)12-5-3-4-6-13(12)18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24)
InChIKeyFIVYFGWYKGXATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural & Physicochemical Baseline for Procurement


N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide (CAS 1797616-15-9) is a synthetic benzamide derivative with molecular formula C18H18F3NO4 and molecular weight 369.3 g/mol [1]. The molecule integrates an ortho-trifluoromethyl substituent on the benzamide ring with a 3,4-dimethoxyphenyl group connected via a β-hydroxyethyl linker, resulting in a computed XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 67.8 Ų, 2 hydrogen bond donors, and 7 hydrogen bond acceptors [1]. These computed properties position the compound within favorable drug-like chemical space (Lipinski Rule of Five compliant) and distinguish it from simpler benzamide analogs that lack either the trifluoromethyl or the dimethoxyphenyl pharmacophore [1].

Chemical Space Drug-like benzamide scaffold with ortho-CF₃ and dimethoxyphenyl pharmacophores
Workflow Alignment Computed property-driven SAR expansion and lead optimization studies
Differentiator β-hydroxyethyl linker enables H-bond donor/acceptor assessment beyond simpler analogs

Key Differentiation Drivers from Generic Substitution


Simple in-class substitution of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide (CAS 1797616-15-9) with structurally related benzamides is not scientifically valid because subtle alterations in substitution pattern, linker composition, and functional group arrangement produce quantifiably distinct physicochemical profiles that directly govern membrane permeability, target engagement, and metabolic stability. The ortho-CF₃ group confers a ~6-fold increase in computed lipophilicity (XLogP3 2.9) compared to the des-CF₃ analog (XLogP3 ~0.4 for the unsubstituted benzamide) [1][2]. Removal of the β-hydroxyl group (as in the ethyl-linked analog) eliminates a critical hydrogen bond donor, altering both conformational flexibility and intermolecular interaction capacity [1]. These differences are not cosmetic; they translate into divergent solubility, permeability, and protein-binding behavior that can determine the success or failure of a screening campaign or SAR study [1][2].

1
CF₃ deletion may alter permeability Des-CF₃ analogs exhibit substantially lower computed lipophilicity; membrane permeation profiles may not transfer.
2
Linker truncation shifts H-bond and flexibility Ethyl-linked or truncated analogs lack the β-hydroxyl donor/acceptor and possess fewer rotatable bonds, altering binding thermodynamics.
3
CF₃ positional isomerism changes binding geometry para-CF₃ or meta-CF₃ regioisomers cannot recapitulate the hydrophobic contacts of the ortho-CF₃ moiety observed in kinase co-crystal structures.

Product-Specific Quantitative Differentiation Evidence


Enhanced Lipophilicity Drives Membrane Permeability

The target compound exhibits an XLogP3-AA of 2.9, representing a substantial ~2.5 log unit increase over the des-trifluoromethyl analog N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide, for which predicted logP values cluster near 0.4 based on the structurally simplified N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide baseline [1][2]. This 6.25× increase in computed lipophilicity (on a linear scale, ΔlogP = 2.5 corresponds to ~316× higher octanol/water partition ratio) is attributable to the ortho-CF₃ group and predicts significantly enhanced passive membrane diffusion [1][2].

Lipophilicity shift
Cross-study comparable
ΔXLogP3 ≈ +2.5 vs. simple analog
Supports reported membrane permeability prediction context
Computational prediction; experimental logP requires verification
Lipophilicity Membrane permeability Drug-likeness Benzamide SAR

Expanded Hydrogen-Bond Acceptor Capacity

The target compound possesses 7 hydrogen-bond acceptor (HBA) sites, compared to 5 HBA sites for the ethyl-linked analog N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide (CAS 924116-55-2), which lacks the β-hydroxyl oxygen [1]. The two additional HBA sites originate from the hydroxyethyl linker's hydroxyl oxygen and the second methoxy oxygen on the dimethoxyphenyl ring, providing enhanced capacity for directional hydrogen-bonding interactions with biological targets [1]. The HBA count of the target compound (7) is also higher than that reported for the trifluoromethylated benzamide kinase inhibitor scaffold CMPD101, which contains 5–6 HBA sites depending on protonation state .

H-bond acceptors
Cross-study comparable
HBA = 7 vs. 5 in ethyl-linked analog
May support differentiated target engagement profile screening
HBA count derived from computed molecular constitution
Hydrogen bonding Target engagement SAR Benzamide linker chemistry

Rotatable Bond Flexibility

The target compound contains 6 rotatable bonds, compared to 3 rotatable bonds for the truncated analog N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide (CAS 948720-21-6) [1][2]. The additional three rotatable bonds arise from the dimethoxyphenyl moiety and the benzylic hydroxyethyl linkage, conferring greater conformational entropy and the ability to adapt to diverse binding pockets [1]. This flexibility may be advantageous for engaging shallow or adaptable binding sites but comes at an entropic cost that can affect binding thermodynamics; the balance differs fundamentally from that of the simpler analog [1][2].

Conformational flexibility
Cross-study comparable
Rotatable bonds = 6 vs. 3 in truncated analog
Entropic binding contributions may differ substantially
SAR interpretation requires entropy-enthalpy compensation review
Conformational flexibility Entropic binding Molecular recognition Drug design

Topological Polar Surface Area and CNS Drug-Like Space

The target compound's TPSA of 67.8 Ų falls within the favorable range for oral bioavailability (<140 Ų) and approaches the threshold commonly associated with CNS penetration (<60–70 Ų for optimal brain exposure) [1]. In contrast, the fungicidal phenylbenzamide analog Flumetover (2-(3,4-dimethoxyphenyl)-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide, CAS 154025-04-4) has a TPSA of ~51 Ų due to the absence of the hydroxyethyl linker and the presence of N-ethyl-N-methyl substitution . The difference of ~17 Ų in TPSA between these two compounds can influence blood-brain barrier penetration and off-target tissue distribution profiles [1].

CNS drug-like space
Cross-study comparable
TPSA = 67.8 Ų, XLogP3 = 2.9
Resides at CNS drug-like boundary; supports brain penetration model studies
Experimental PAMPA or Caco-2 data needed to validate prediction
TPSA Blood-brain barrier permeability CNS drug design Physicochemical profiling

Molecular Weight and Lead-Like Chemical Space

With a molecular weight of 369.3 g/mol and a heavy atom count of 26, the target compound occupies a distinct region of chemical space compared to fragment-sized analogs such as N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide (MW 233.19 g/mol, 16 heavy atoms) [1][2]. The 136.1 g/mol mass difference corresponds to the entire 3,4-dimethoxyphenylmethyl moiety, which contributes not only to molecular recognition through hydrophobic and π-stacking interactions but also to the compound's overall pharmacokinetic profile [1][2]. The target compound's MW falls within the optimal range for lead-like compounds (MW < 400), balancing the need for target complementarity with favorable absorption and distribution characteristics [1].

Lead-like space
Cross-study comparable
MW 369.3 g/mol vs. 233.2 g/mol fragment analog
Fragment-sized analogs are inappropriate surrogates for lead optimization
ADME properties differ fundamentally from fragment-sized probes
Molecular weight Lead-likeness Fragment-based drug discovery Chemical space

Ortho-CF₃ Positional Isomerism and Binding Geometry

The ortho-CF₃ substitution on the benzamide ring of the target compound contrasts with the para-CF₃ arrangement found in Flumetover and N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide (CAS 497060-02-3) [1][2]. In the context of 2-(trifluoromethyl)benzamide-containing kinase inhibitors such as those targeting TrkA (PDB 7xbi), the ortho-CF₃ group engages in specific hydrophobic contacts within the ATP-binding pocket that cannot be recapitulated by para- or meta-substituted congeners [3]. This positional specificity has been exploited in the design of selective kinase inhibitors, where the ortho-CF₃ benzamide moiety contributes to both potency and subtype selectivity [3].

CF₃ positional isomerism
Class-level inference
ortho-CF₃ vs. para-CF₃/meta-CF₃ binding geometry
Kinase selectivity profiles may not transfer across regioisomers
Based on TrkA co-crystal structure; target-specific validation required
Regioisomerism CF₃ positional effects Binding geometry Kinase inhibitor SAR

Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization and Selectivity Profiling

The ortho-CF₃ benzamide scaffold is a recognized pharmacophore in kinase inhibitor design, as evidenced by co-crystal structures (e.g., TrkA, PDB 7xbi) where the 2-(trifluoromethyl)benzamide moiety occupies the ATP-binding pocket and contributes to subtype selectivity [3]. The target compound extends this scaffold with a β-hydroxyethyl-3,4-dimethoxyphenyl extension that adds H-bond donor/acceptor functionality (7 HBA, 2 HBD) and conformational flexibility (6 rotatable bonds), enabling exploration of binding interactions beyond the ATP site [1]. Researchers optimizing kinase selectivity panels should procure this compound to evaluate the impact of the hydroxyethyl-dimethoxyphenyl moiety on potency and selectivity relative to simpler ortho-CF₃ benzamide fragments [1][2].

Membrane Permeability and CNS Exposure Assessment

With a computed XLogP3 of 2.9 and TPSA of 67.8 Ų, the target compound resides at the boundary of CNS drug-like chemical space, where subtle changes in polarity can determine brain penetration [1]. This compound is suited for use in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies to experimentally validate the predicted permeability advantages conferred by the ortho-CF₃ group. Comparative studies with the des-CF₃ benzamide analog (TPSA identical but XLogP3 ~1.5) can isolate the contribution of lipophilicity to membrane flux [1][2].

SAR Expansion Around Hydroxyethyl Linker

The β-hydroxyethyl linker differentiates this compound from the ethyl-linked analog (CAS 924116-55-2) by introducing an additional H-bond donor and acceptor [1]. This feature enables systematic SAR studies examining the role of linker hydrogen bonding in target engagement. Researchers can pair this compound with the corresponding ethyl-linked and carbonyl-containing (keto) analogs to deconvolute the contributions of linker polarity, hydrogen bonding, and conformational flexibility to binding affinity and selectivity [1].

Computational Docking Validation Studies

The well-defined computed physicochemical parameters (MW 369.3, XLogP3 2.9, TPSA 67.8 Ų, 6 rotatable bonds, 2 HBD, 7 HBA) make this compound an excellent test case for validating computational models of ligand-protein binding [1]. Its intermediate complexity—more elaborated than fragment-sized probes but still within lead-like space—allows docking algorithms to be benchmarked on a molecule with realistic conformational sampling requirements. The availability of structurally related comparators with distinct CF₃ positional isomers (ortho vs. para) further enables assessment of scoring function accuracy for halogenated ligands [1][3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
ortho-CF₃ benzamide scaffold with extended H-bond functionality
Selectivity panel benchmarking against simpler CF₃ fragments
Membrane permeability assessment
Computed XLogP3 2.9 and TPSA 67.8 Ų at CNS boundary
PAMPA or Caco-2 flux comparison with des-CF₃ analog
Linker SAR expansion
β-hydroxyethyl linker provides additional HBD/HBA
Linker hydrogen bonding and conformational flexibility contribution
Computational docking validation
Well-defined computed parameters and intermediate complexity
Scoring function benchmarking for halogenated ligand binding
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